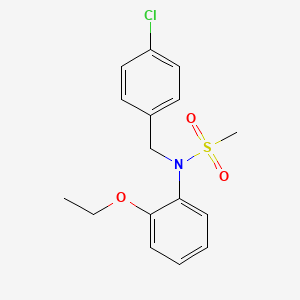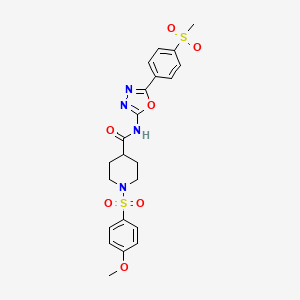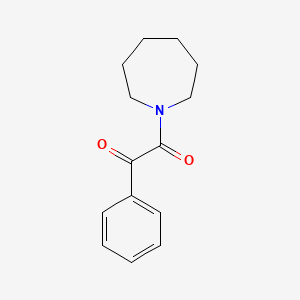![molecular formula C21H23N7O B14130852 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide CAS No. 1006356-57-5](/img/structure/B14130852.png)
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide typically involves multi-step reactions. One common method includes the cycloaddition of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines with alkenes . The reaction conditions often involve heating and the use of electron-withdrawing substituents to accelerate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole rings or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action for 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide involves its interaction with molecular targets through its pyrazole rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methanes: These compounds also contain pyrazole rings and are used in similar applications, such as coordination chemistry and catalysis.
Poly(dimethylpyrazol)benzene ligands: These ligands have multiple pyrazole rings attached to a benzene core and are used in the formation of metal complexes.
3,5-Dimethylpyrazole derivatives: These derivatives are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is unique due to its specific arrangement of pyrazole rings and the presence of a phenylacetamide group. This structure provides distinct chemical properties and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
1006356-57-5 |
|---|---|
Formule moléculaire |
C21H23N7O |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H23N7O/c1-14-17(11-22-26(14)3)19-10-20(18-12-23-27(4)15(18)2)28(25-19)13-21(29)24-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,24,29) |
Clé InChI |
PXGTVKSXFUCHOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4=C(N(N=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)



